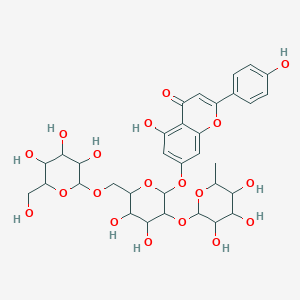

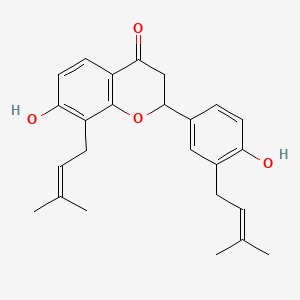

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

説明

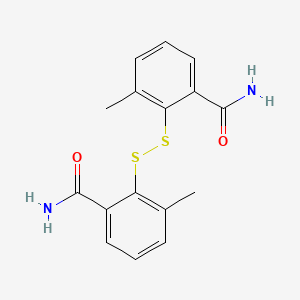

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a member of flavonoids and a glycoside.

科学的研究の応用

Flavonoid Composition and Isolation

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside isolated from the leaves of Lonicera gracilipes var. glandulosa. This compound, along with other flavone glycosides, has been identified based on chemical and physicochemical properties (Kikuchi & Matsuda, 1996).

Anti-Cancer Properties

Research has shown that compounds like apigenin can influence breast cancer cell growth. Specifically, they can stimulate the proliferation of estrogen receptor alpha-positive cells, indicating a potential role in influencing hormone-responsive cancer cells (Seo et al., 2006).

Pharmacological Activities

Apigenin, including its glycosides, exhibits a range of pharmacological activities such as anti-inflammatory, anti-cancer, and others. It has been used in various forms for treating disorders and inflammatory conditions. Its molecular targets in inflammation and potential therapeutic roles in diseases like rheumatoid arthritis and Alzheimer’s have been studied extensively (Ali et al., 2017).

Antiproliferative and Immunomodulatory Effects

Apigenin demonstrates antiproliferative activity against certain cancer cell lines, influences cell cycle arrest, and exhibits cytotoxic events. Its effects on mitochondrial respiration and the metabolic activity of human dendritic cells highlight its potential as a therapeutic agent in cancer treatment (Ghițu et al., 2019).

Collagen Biosynthesis Stimulation

In the context of osteogenesis imperfecta, apigenin glycosides have been found to significantly induce collagen type I synthesis in fibroblasts. This suggests a role in therapies for bone-related disorders (Galicka & Nazaruk, 2007).

Anti-Allergic and Skin-Protective Activities

Apigenin's role in ameliorating skin diseases, its anti-inflammatory and anti-allergic properties, and its potential as a functional ingredient in cosmetics have been explored. It affects various cell types, indicating a broad spectrum of biological activities beneficial for skin health (Park et al., 2020).

Proteasome System Manipulation

Apigenin manipulates the ubiquitin-proteasome system, particularly in the context of prostate cancer cells. It inhibits proteasomal degradation of estrogen receptor-beta, highlighting its potential in cancer therapy (Singh et al., 2015).

Melanin Synthesis and Tyrosinase Activity

Apigenin derivatives like apigenin-7-glucoside influence melanogenesis and tyrosinase activity in melanoma cells. This points to potential applications in dermatology and cosmetic products (Bouzaiene et al., 2016).

Anti-Inflammatory Mechanisms

Apigenin's anti-inflammatory mechanisms involve inhibiting cyclooxygenase-2 expression and the expression of cellular adhesion molecules, making it useful for managing inflammatory diseases (Lee et al., 2007).

特性

IUPAC Name |

7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDILLGIDKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apigenin 7-O-(2G-rhamnosyl)gentiobioside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8103103.png)

![(R)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B8103106.png)

![2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B8103166.png)

![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)